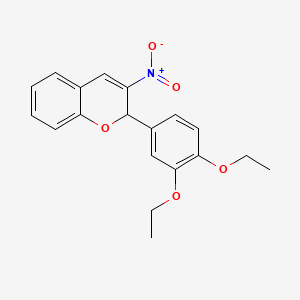
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
Vue d'ensemble
Description
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a chromene core with a nitro group at the 3-position and diethoxyphenyl substituents at the 2-position, which may contribute to its unique chemical and biological properties.
Applications De Recherche Scientifique
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene typically involves a multi-step process. One common method is the cyclization of 2-(3,4-diethoxyphenyl)ethanamine with appropriate reagents to form the chromene core. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and nitration steps efficiently. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The chromene core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic catalysts to promote ring closure.
Major Products
Reduction: 2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene.
Substitution: Various substituted chromenes depending on the nucleophile used.
Cyclization: Polycyclic compounds with extended conjugation.
Mécanisme D'action
The mechanism of action of 2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is not fully understood but is believed to involve interactions with various molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene: Similar structure but with methoxy groups instead of diethoxy groups.
2-(3,4-Diethoxyphenyl)-3-amino-2H-chromene: Reduction product of the nitro compound.
2-(3,4-Diethoxyphenyl)-3-hydroxy-2H-chromene: Hydroxylated derivative.
Uniqueness
2-(3,4-Diethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both diethoxy groups and a nitro group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-17-10-9-14(12-18(17)24-4-2)19-15(20(21)22)11-13-7-5-6-8-16(13)25-19/h5-12,19H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMABLHBLUHIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


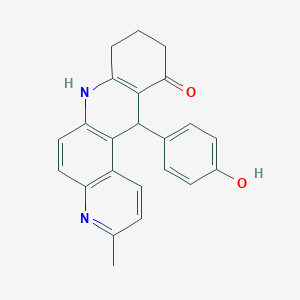
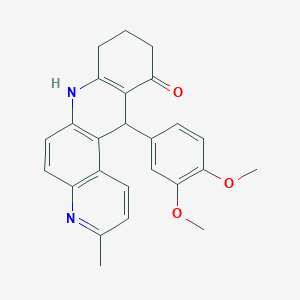
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B4293685.png)
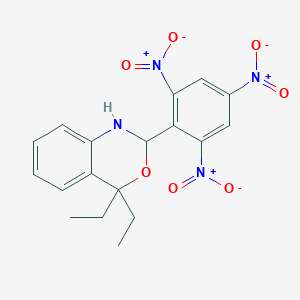
![1-{4-[(2-fluorobenzyl)oxy]benzylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4293699.png)
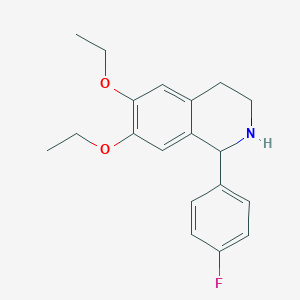
![6-AMINO-3-(PYRIDIN-2-YL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293718.png)

![4-hydroxy-3-[8-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)octyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4293733.png)
![4-HYDROXY-3-(8-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}OCTYL)-4-METHYL-1-OXA-3-AZASPIRO[4.5]DECAN-2-ONE](/img/structure/B4293736.png)
![3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293752.png)
![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293759.png)
![3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4293766.png)
![ethyl 1-(4-{[({4-[4-(ethoxycarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}amino)methyl]amino}-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4293777.png)
